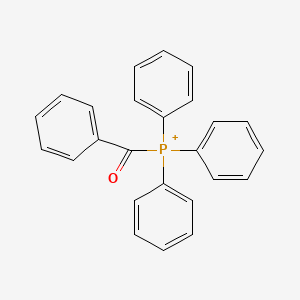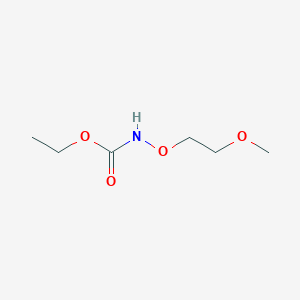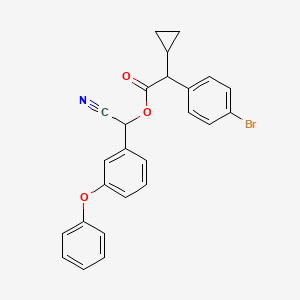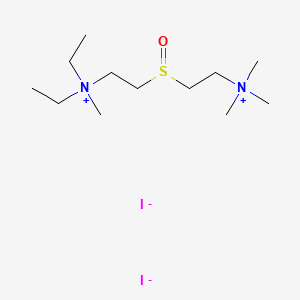
Phosphonium, benzoyltriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, benzoyltriphenyl- is an organophosphorus compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In the case of phosphonium, benzoyltriphenyl-, the phosphorus atom is bonded to three phenyl groups and one benzoyl group. This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonium, benzoyltriphenyl- can be synthesized through the reaction of triphenylphosphine with benzoyl chloride. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and it is often carried out at room temperature. The reaction proceeds via the formation of a phosphonium ylide intermediate, which then reacts with the benzoyl chloride to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of phosphonium, benzoyltriphenyl- can be optimized by using microwave irradiation. This method significantly reduces the reaction time and increases the yield of the product. For example, the reaction can be carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, resulting in high yields of the desired phosphonium salt .
Chemical Reactions Analysis
Types of Reactions: Phosphonium, benzoyltriphenyl- primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. In this reaction, the phosphonium salt reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide .
Common Reagents and Conditions: The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or butyllithium (BuLi) to deprotonate the phosphonium salt and generate the ylide intermediate. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether .
Major Products: The major product of the Wittig reaction involving phosphonium, benzoyltriphenyl- is an alkene. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .
Scientific Research Applications
Phosphonium, benzoyltriphenyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. Additionally, it serves as a phase-transfer catalyst in various organic reactions .
In the field of medicinal chemistry, phosphonium, benzoyltriphenyl- is used in the synthesis of biologically active compounds, including potential drug candidates. It has also been employed in the development of new materials, such as luminescent copper complexes and porous organic ligands .
Mechanism of Action
The mechanism of action of phosphonium, benzoyltriphenyl- in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then undergoes a [2+2] cycloaddition with the carbonyl compound to form a four-membered oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Phosphonium, benzoyltriphenyl- can be compared to other phosphonium salts, such as benzyltriphenylphosphonium chloride and methyltriphenylphosphonium bromide. While all these compounds share a similar phosphonium core, they differ in the nature of the substituents attached to the phosphorus atom. For example, benzyltriphenylphosphonium chloride contains a benzyl group instead of a benzoyl group, which can influence its reactivity and applications .
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium iodide
These compounds are also used in various organic synthesis reactions and serve as important reagents in the formation of carbon-carbon bonds .
Properties
CAS No. |
63971-64-2 |
|---|---|
Molecular Formula |
C25H20OP+ |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzoyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H20OP/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |
InChI Key |
ATPPSCXDVXXMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)





![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)




![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)


